beta-catenin-IN-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Beta-catenin-IN-2 is a potent inhibitor of beta-catenin, a protein that plays a crucial role in cell-cell adhesion and gene transcription . It’s often used in the study of colorectal cancer . Beta-catenin is part of the Wnt signaling pathway, which plays a critical role in embryologic development, carcinogenesis, and epithelial-to-mesenchymal transition .

Molecular Structure Analysis

Beta-catenin engages in critical protein-protein interactions using its armadillo repeat region and its N- and C-terminal domains . The groove in the armadillo repeat region serves as a common binding site for several beta-catenin-binding partners .

Chemical Reactions Analysis

Beta-catenin is involved in various chemical reactions within the cell. For instance, it’s known to play a role in the phosphorylation of beta-catenin, promoting its ubiquitination and subsequent proteasomal degradation . In the presence of Wnt ligand, the binding of Wnt ligand and receptors on the cell surface induces disheveled (DVL), causing the aggregation of the complex (AXIN, GSK3β, CK1, APC) to the receptor .

Scientific Research Applications

Role in Cell Fate Control

Beta-catenin plays a crucial role in controlling cell fate by regulating signaling-pathway activity . The Wnt/β-catenin pathway, which beta-catenin is a part of, is involved in many biological processes, including cell proliferation, differentiation, somatic cell reprogramming, development, and cancer .

Involvement in Development and Pluripotency

The Wnt/β-catenin pathway and beta-catenin are involved in development and in vitro pluripotency maintenance . The dynamic behaviors of Wnt/β-catenin can drive different cellular responses, influencing development and pluripotency .

Role in Cancer

Beta-catenin is involved in the progression of various types of cancer . For instance, research has shown that beta-catenin translocation and canonical Wnt pathway activation are involved in the transition process that originates aggressive and drug-resistant leukemia .

Role in Chronic Lymphocytic Leukemia (CLL)

In CLL, beta-catenin regulates the adhesion of tumor cells to their microenvironment, which is necessary for tumor cell survival and accumulation . The stabilization of beta-catenin alters this equilibrium and effectively disrupts the support that CLL cells receive from the cross-talk with the stroma .

Role in Cell Proliferation

Beta-catenin serves to co-activate a family of Lef/Tcf transcription factors that stimulate transcription of target genes including those encoding cyclin D and c-myc that promote cell proliferation .

Bioinformatics Applications

Beta-catenin function in cancer can be analyzed using bioinformatics knowledge maps . These maps can help researchers identify missing parts of potential signaling pathways, transcription factor-target feedback mechanisms, or complex regulation of multi PTMs .

Role in Pancreatic Cancer

Beta-catenin has been shown to suppress pancreatic cancer tumor growth in xenograft mouse models .

Role in Cell Adhesion

Beta-catenin plays a role in stabilizing cell-cell interactions and regulating cell survival through its transcriptional activity . Overexpression of beta-catenin enhances the interaction of CLL with HS-5 cells, suggesting that this protein behaves as a regulator of cell adhesion to the stromal component and of the transcriptional regulation of cell survival .

Mechanism of Action

Safety and Hazards

Future Directions

The Wnt/beta-catenin pathway is a major driver of liver cancer and other cancers, and its excessive activation due to mutations leads to tumor cell growth . Therefore, beta-catenin is an important therapeutic target, and future research will likely focus on developing more effective inhibitors like beta-catenin-IN-2 .

properties

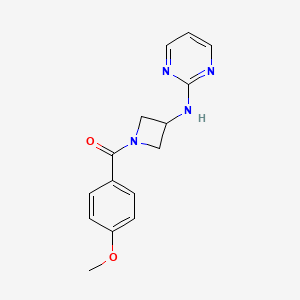

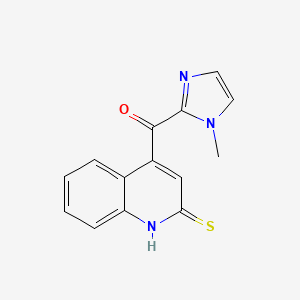

IUPAC Name |

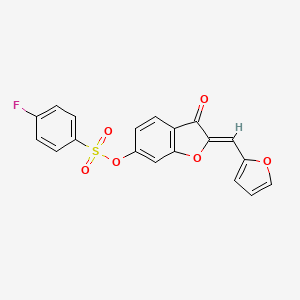

4-(6-fluoro-1H-benzimidazol-2-yl)-N,N-dimethylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3/c1-19(2)12-6-3-10(4-7-12)15-17-13-8-5-11(16)9-14(13)18-15/h3-9H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWZHAOGGMSYPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-catenin-IN-2 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(E)-2-(2-chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile](/img/structure/B2950192.png)

![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2950195.png)

![2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2950203.png)